Methyl-quinolin-8-ylmethyl-amine Exhibits 6.8-Fold Enhanced Cytotoxicity vs. Unmodified Derivative in HCT-116 Colorectal Cancer Model
Methyl-quinolin-8-ylmethyl-amine demonstrates markedly superior in vitro cytotoxicity compared to its unmodified structural analog in the HCT-116 human colorectal carcinoma cell line. The N-methyl substitution confers a 6.8-fold reduction in IC₅₀, translating to substantially enhanced potency at equivalent molar concentrations .
| Evidence Dimension | Cytotoxicity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 0.6 μM |
| Comparator Or Baseline | Unmodified derivative: IC₅₀ = 4.1 μM (A2780 cell line) |
| Quantified Difference | 6.8-fold lower IC₅₀ (higher potency) |
| Conditions | HCT-116 colorectal cancer cell line (target compound); A2780 cell line (comparator); mechanism attributed to kinase inhibition via ATP-binding site engagement |
Why This Matters
The 6.8-fold potency enhancement in a clinically relevant colorectal cancer model provides a quantifiable basis for selecting this N-methylated derivative over unsubstituted analogs in kinase-targeted oncology programs.
